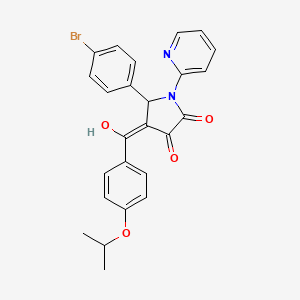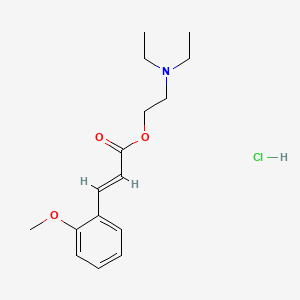![molecular formula C19H21FN2O3 B5328394 N-[2-(4-fluorophenyl)ethyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5328394.png)
N-[2-(4-fluorophenyl)ethyl]-1-(2-furoyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-fluorophenyl)ethyl]-1-(2-furoyl)piperidine-4-carboxamide, also known as FEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FEPP belongs to the class of piperidine derivatives and has been found to possess a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-[2-(4-fluorophenyl)ethyl]-1-(2-furoyl)piperidine-4-carboxamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and physiological effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and tumor growth in various animal models. This compound has also been found to modulate the immune system by regulating cytokine production and T-cell activation. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-[2-(4-fluorophenyl)ethyl]-1-(2-furoyl)piperidine-4-carboxamide has several advantages as a research tool. It is a potent and selective inhibitor of COX-2 and NF-κB, making it a valuable tool for studying the role of these enzymes in inflammation and tumor growth. This compound has also been shown to have low toxicity and good bioavailability, making it suitable for in vivo studies. However, this compound has some limitations as a research tool. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, this compound is a complex molecule that requires specialized synthetic skills and equipment for its preparation.
Future Directions
There are several potential future directions for research on N-[2-(4-fluorophenyl)ethyl]-1-(2-furoyl)piperidine-4-carboxamide. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the investigation of this compound's potential as a therapeutic agent in various disease models, including neurodegenerative diseases and cancer. Further studies are also needed to determine the long-term safety and efficacy of this compound and its analogs in humans.
Synthesis Methods
N-[2-(4-fluorophenyl)ethyl]-1-(2-furoyl)piperidine-4-carboxamide can be synthesized through a multistep process involving the reaction of 4-fluorophenylacetic acid with 2-furoic acid, followed by cyclization with piperidine and subsequent amidation. The purity of the synthesized compound can be confirmed through various analytical techniques such as HPLC and NMR spectroscopy.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-1-(2-furoyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. It has been found to exhibit potent anti-inflammatory, analgesic, and anti-tumor activities. This compound has also been shown to modulate the immune system by regulating cytokine production and T-cell activation.
properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c20-16-5-3-14(4-6-16)7-10-21-18(23)15-8-11-22(12-9-15)19(24)17-2-1-13-25-17/h1-6,13,15H,7-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIARAAPROHJCGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=C(C=C2)F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(sec-butylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5328313.png)
![8-methyl-3-({methyl[3-(1-methyl-1H-pyrazol-4-yl)propyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B5328316.png)
![2-({4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-bromophenoxy}methyl)benzonitrile](/img/structure/B5328324.png)


![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5328336.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5328371.png)
![N-(2,4-difluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5328377.png)
![N-isobutyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B5328381.png)
![2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-[(1-propylcyclobutyl)methyl]acetamide](/img/structure/B5328382.png)
![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5328390.png)
![N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B5328392.png)
![1-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5328400.png)
![N-(5-bromo-2-pyridinyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5328410.png)